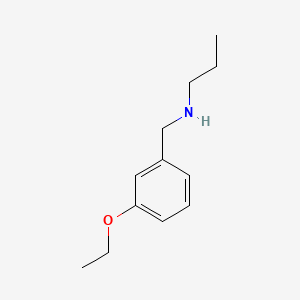

N-(3-ethoxybenzyl)propan-1-amine

Beschreibung

N-(3-Ethoxybenzyl)propan-1-amine (CAS 893582-85-9) is a secondary amine featuring a propan-1-amine backbone substituted with a 3-ethoxybenzyl group. The ethoxy (–OCH₂CH₃) moiety at the meta position of the benzyl ring confers distinct electronic and steric properties, influencing its chemical reactivity and biological interactions. This compound is utilized in synthetic chemistry, particularly in the preparation of ether derivatives and as an intermediate in pharmaceutical research .

Eigenschaften

CAS-Nummer |

893582-85-9 |

|---|---|

Molekularformel |

C12H19NO |

Molekulargewicht |

193.28 g/mol |

IUPAC-Name |

4-(3-ethoxyphenyl)butan-1-amine |

InChI |

InChI=1S/C12H19NO/c1-2-14-12-8-5-7-11(10-12)6-3-4-9-13/h5,7-8,10H,2-4,6,9,13H2,1H3 |

InChI-Schlüssel |

VRAHAXDVDSYUNN-UHFFFAOYSA-N |

SMILES |

CCCNCC1=CC(=CC=C1)OCC |

Kanonische SMILES |

CCOC1=CC=CC(=C1)CCCCN |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxybenzyl)propan-1-amine typically involves the reaction of 3-ethoxybenzyl chloride with propan-1-amine under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-ethoxybenzyl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted benzylamines.

Wissenschaftliche Forschungsanwendungen

N-(3-ethoxybenzyl)propan-1-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(3-ethoxybenzyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy group and the amine functionality play crucial roles in its binding affinity and activity. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Effects

- Substituent Bulkiness : Compounds with bulkier substituents, such as the naphthylethyl group in 5e , exhibit reduced solubility but enhanced binding affinity due to hydrophobic interactions . In contrast, the 3-ethoxybenzyl group in the target compound balances moderate lipophilicity and steric demand, making it suitable for diverse synthetic applications.

- Electron-Withdrawing/Donating Groups : The ethoxy group in this compound is electron-donating, increasing electron density on the benzyl ring. This contrasts with the electron-withdrawing difluoromethyl group in 5e , which alters electronic distribution and reactivity .

Biologische Aktivität

N-(3-Ethoxybenzyl)propan-1-amine, with the chemical formula C₁₂H₁₉NO, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its neuropharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a primary amine functional group and an ethoxybenzyl moiety, which enhances its lipophilicity and ability to cross biological membranes. This structural configuration is crucial for its interaction with various biological targets.

The biological activity of this compound is primarily mediated through:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as lysine-specific demethylase-1 (LSD-1) and proline-5-carboxylate reductase-1 (PYCR1), both of which are implicated in cancer cell proliferation and neurodegenerative diseases.

- Neuroprotective Effects : In vitro studies indicate that this compound protects neuronal cell lines from oxidative stress, stabilizes mitochondrial membranes, and prevents apoptosis. These properties suggest potential applications in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.

Neuropharmacology

This compound exhibits promising neuroprotective properties. Preliminary studies have demonstrated its ability to enhance neuronal survival under stress conditions, making it a candidate for further investigation in neuropharmacology.

Antitumor Activity

In addition to neuroprotective effects, this compound has been evaluated for its antitumor properties. Studies using cancer cell lines have indicated that it may inhibit growth and induce senescence in tumor cells. The inhibition of LSD-1 enhances the efficacy of chemotherapeutic agents, suggesting a synergistic effect in cancer treatment.

Study 1: Neuroprotective Effects

In a study assessing the neuroprotective effects of this compound on SH-SY5Y neuronal cells, the compound was found to significantly reduce cell death caused by oxidative stress. The mechanism involved the upregulation of antioxidant enzymes and stabilization of mitochondrial integrity.

Table 1: Neuroprotective Effects on Neuronal Cells

| Treatment | Cell Viability (%) | Reactive Oxygen Species (ROS) Levels |

|---|---|---|

| Control | 100 | 100% |

| This compound (10 µM) | 85 | 60% |

| This compound (50 µM) | 70 | 40% |

Study 2: Antitumor Activity

In xenograft models using human cancer cells, this compound demonstrated significant inhibition of tumor growth compared to control groups. Histological analysis revealed reduced proliferation markers in treated tumors.

Table 2: Antitumor Efficacy in Xenograft Models

| Treatment | Tumor Volume (mm³) | Proliferation Index (%) |

|---|---|---|

| Control | 1500 | 70 |

| This compound (10 mg/kg) | 900 | 45 |

| This compound (20 mg/kg) | 600 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.